

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

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Compound of Interest

Compound Name: *1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile*

Cat. No.: *B1521249*

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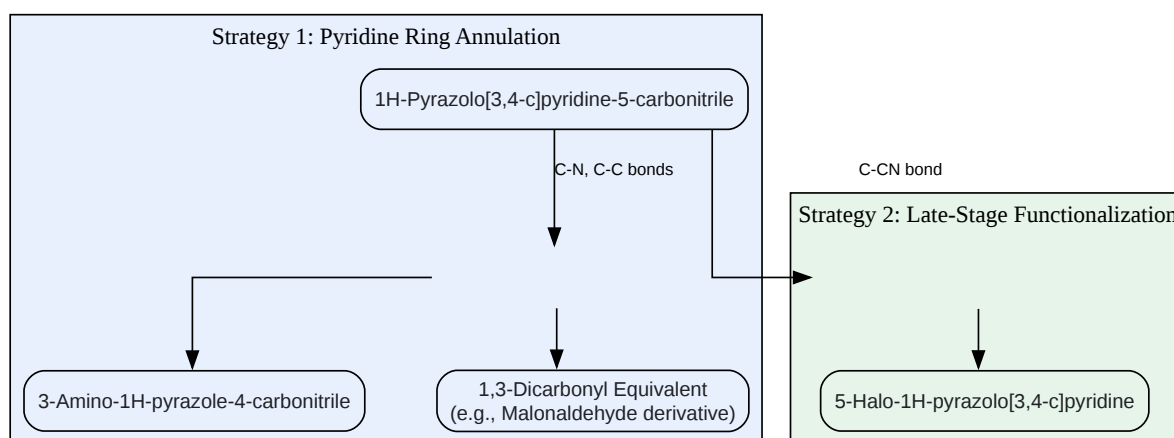
The 1H-Pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets such as kinases, which have binding pockets for purine-based molecules like ATP.^[1] This has led to the development of pyrazolopyridine derivatives as potent anti-inflammatory, anti-viral, and anti-cancer agents.^[1] The synthesis of specifically functionalized analogues, such as **1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile**, is of paramount importance for expanding the chemical space available for fragment-based drug discovery (FBDD) and hit-to-lead optimization programs.^{[1][2]}

This guide provides a detailed examination of the key synthetic strategies for constructing **1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile**, with a primary focus on the selection and preparation of the crucial starting materials. We will explore two primary and divergent synthetic philosophies: the construction of the pyridine ring onto a pre-formed pyrazole core and the late-stage functionalization of a pre-existing pyrazolo[3,4-c]pyridine scaffold.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical approach to any synthesis begins with retrosynthesis, a process of mentally deconstructing the target molecule to reveal potential starting materials. For **1H-Pyrazolo[3,4-**

c]pyridine-5-carbonitrile, two main disconnections are evident, highlighting the core strategies that will be discussed.



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Caption: Retrosynthetic pathways for **1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile**.

Strategy 1: Pyridine Ring Annulation from an Aminopyrazole Core

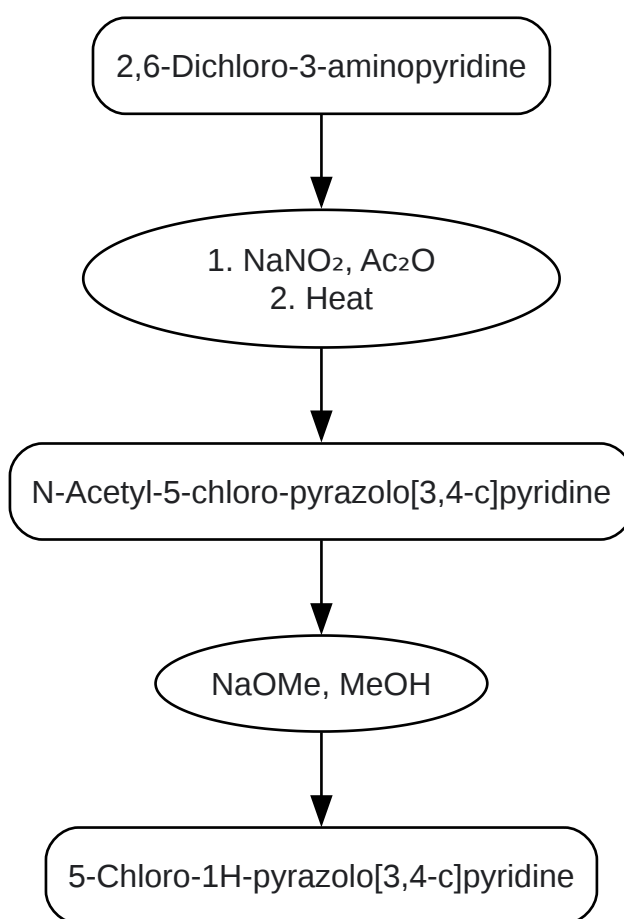
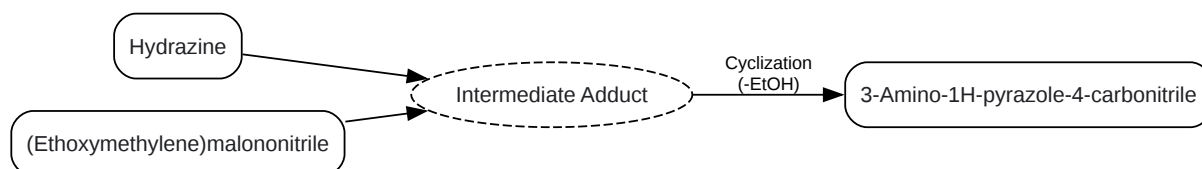
This classical and highly effective strategy involves the construction of the pyridine ring onto a pre-functionalized pyrazole. The key starting material is an aminopyrazole bearing a nitrile group, which serves as a versatile handle for the subsequent cyclization.

Core Starting Material: 3-Amino-1H-pyrazole-4-carbonitrile

The choice of 3-amino-1H-pyrazole-4-carbonitrile is strategic. The amino group at the 3-position and the adjacent ring nitrogen possess the requisite nucleophilicity to react with a bielelectrophilic partner to form the six-membered pyridine ring.

Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile:

This key intermediate is typically synthesized via the condensation of a hydrazine with a suitable three-carbon precursor bearing cyano groups. A common and efficient method involves the reaction of hydrazine with (ethoxymethylene)malononitrile.



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- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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